molecular formula C13H28S2 B14263948 Tridecane-1,13-dithiol CAS No. 152996-46-8

Tridecane-1,13-dithiol

Cat. No.: B14263948
CAS No.: 152996-46-8
M. Wt: 248.5 g/mol
InChI Key: CITYNMLIOBJLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Dithiol Chemistry

The study of thiols, also known as mercaptans, dates back to the 19th century, with early work focusing on their strong odors and basic reactivity. wikipedia.org The development of dithiol chemistry has been a gradual process, driven by the need for molecules with specific functionalities. thieme-connect.comacs.org Initially, research centered on shorter-chain dithiols and their roles in coordination chemistry and as protecting groups in organic synthesis. researchgate.netwikipedia.org The exploration of dithiolopyrrolone (DTP) group antibiotics, which contain a distinctive disulfide bridge, began in the first half of the 20th century, sparking further interest in the chemistry of sulfur-containing compounds. nih.gov Over time, the focus has expanded to include long-chain α,ω-alkanedithiols as their importance in materials science and nanotechnology became more apparent. thieme-connect.comnih.gov

Significance of Dithiols in Contemporary Materials Science and Molecular Systems

α,ω-Alkanedithiols are fundamental building blocks in modern materials science and the construction of molecular systems. nih.gov Their ability to form strong bonds with metal surfaces, particularly gold, makes them ideal for creating self-assembled monolayers (SAMs). nih.govacs.org These organized molecular layers are crucial for a variety of applications, including modifying electrode surfaces, creating corrosion-resistant coatings, and developing biosensors. uh.edu

Dithiols also serve as cross-linking agents in polymer chemistry, enhancing the mechanical and thermal properties of materials. evitachem.comresearchgate.net The thiol-ene click chemistry, a highly efficient and specific reaction, utilizes dithiols to modify polymers and create new materials with tailored functionalities. researchgate.net Furthermore, their capacity to form complexes with metal ions is exploited in catalysis and the development of novel electronic and photonic devices. evitachem.comdntb.gov.ua The study of charge transport through single-molecule junctions often employs α,ω-alkanedithiols to bridge the gap between electrodes, providing insights into molecular-scale electronics. nih.gov

Scope and Research Focus on Long-Chain α,ω-Alkanedithiols, including Tridecane-1,13-dithiol

Recent research has increasingly focused on long-chain α,ω-alkanedithiols, such as this compound, due to the unique properties conferred by their extended hydrocarbon chains. nih.govnih.gov The length of the alkyl chain influences the packing density, orientation, and stability of self-assembled monolayers. nih.govresearchgate.net Studies have shown that longer chain dithiols tend to form more ordered and stable monolayers compared to their shorter-chain counterparts. nih.govresearchgate.net

This compound, with its thirteen-carbon backbone, is a key compound in this area of research. It is utilized in the formation of SAMs on various substrates, including gold, to study phenomena such as friction at the molecular level and to create controlled surface functionalization. uh.edutdl.org Its chemical and physical properties, detailed in the subsequent sections, make it a valuable tool for investigating the structure-property relationships in molecularly engineered systems. Research also delves into the synthesis of such long-chain dithiols, with methods being developed to produce them in high purity for demanding applications in materials science. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152996-46-8

Molecular Formula

C13H28S2

Molecular Weight

248.5 g/mol

IUPAC Name

tridecane-1,13-dithiol

InChI

InChI=1S/C13H28S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2

InChI Key

CITYNMLIOBJLMN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCS)CCCCCCS

Origin of Product

United States

Self Assembled Monolayers Sams of Dithiols: Formation, Structure, and Dynamics

Fundamental Principles of Dithiol SAM Formation on Metal Surfaces

The formation of well-ordered monolayers of dithiols, such as tridecane-1,13-dithiol, on metal surfaces is a complex process governed by a delicate interplay of molecule-substrate and intermolecular interactions. The following sections delve into the key aspects of this process.

Adsorption Mechanisms on Gold Substrates

The adsorption of thiols and dithiols onto gold surfaces is a widely studied phenomenon, valued for its relative ease of preparation and the stability of the resulting sulfur-gold bond, which has a strength of approximately 50 kcal/mol. researchgate.net The process typically begins with the chemisorption of the thiol headgroups onto the gold substrate. wikipedia.org For dithiols, this presents the possibility of various binding configurations.

Initially, at low molecular densities, the adsorbate molecules may form a disordered arrangement or an ordered "lying down" phase where the alkyl chain is parallel to the substrate surface. wikipedia.org As the molecular coverage increases over time (from minutes to hours), the molecules can reorganize into more densely packed, three-dimensional structures. wikipedia.org This reorganization is driven by the strong affinity of the sulfur atoms for the gold substrate and the stabilizing van der Waals forces between the alkyl chains. researchgate.net

The formation of SAMs is a two-stage process: a rapid initial adsorption followed by a slower reorganization phase where defects are annealed out. wikipedia.orgfiveable.me The exact kinetics depend on factors such as the concentration of the dithiol solution, the solvent used, and the properties of the substrate. wikipedia.org The initial adsorption is driven by the strong chemisorption of the thiol groups, leading to a loosely packed monolayer. fiveable.me The subsequent reorganization maximizes the van der Waals interactions between the alkyl chains, leading to a more ordered and dense structure. fiveable.me

Recent density functional theory (DFT) calculations have shed light on the initial stages of adsorption. It is believed that the process may occur through a physisorbed precursor state where the dithiol molecules are initially lying down on the surface and are relatively mobile. researchgate.net The cleavage of the S-H bond is a critical step in the formation of the gold-thiolate bond. nih.gov Studies have shown that the energy barrier for this dissociation is lower when two thiol molecules are adsorbed per gold adatom, suggesting a cooperative effect. nih.gov

Influence of Chain Length and Terminal Group Interactions

The length of the alkyl chain in a dithiol molecule plays a crucial role in the structure and stability of the resulting SAM. Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between the chains. utwente.nlacs.org These interactions, which contribute approximately 1 to 2 kcal/mol per methylene (B1212753) unit, are a significant driving force for the self-assembly process. researchgate.net

Research on alkanethiols has demonstrated that longer chain lengths result in SAMs with better barrier properties against electron transfer and higher thiolate coverage. researchgate.net For instance, studies comparing butanethiol, hexanethiol, and dodecanethiol on platinum showed that the longer dodecanethiol molecules formed significantly improved SAMs. researchgate.net This trend is attributed to the enhanced intermolecular forces that promote a more upright and ordered orientation of the molecules on the surface. utwente.nlresearchgate.net

The terminal groups of the dithiol also significantly influence the properties of the SAM. In the case of this compound, both ends of the molecule are functionalized with thiol groups. This can lead to different binding scenarios: one thiol group can bind to the substrate, leaving the other available for further functionalization, or both thiol groups can bind to the surface, leading to a looped configuration. The latter arrangement can result in a "lying down" orientation of the molecule. uni-tuebingen.de The competition between these binding modes and the influence of chain length determines the final structure of the monolayer.

Advanced Structural Characterization of Dithiol SAMs

Understanding the precise molecular arrangement within a dithiol SAM is critical for controlling its properties and function. Advanced characterization techniques provide detailed insights into the molecular packing, conformation, and defects within these monolayers.

Molecular Packing and Lattice Structures, including Hexagonal Ordering on Au(111)

On the atomically flat Au(111) surface, alkanethiols are known to form highly ordered structures. researchgate.net Early electron diffraction studies suggested a hexagonal (√3 × √3)R30° lattice, which is commensurate with the underlying gold lattice. researchgate.net This structure corresponds to the highest possible density of alkane chains assembled on the Au surface, leading to highly ordered chains. researchgate.net Scanning tunneling microscopy (STM) has provided direct visual evidence of these packing arrangements, revealing the hexagonal ordering of alkanethiols on Au(111). researchgate.net

However, the structure of dithiol SAMs can be more complex. While some studies have reported ordered structures for certain dithiols, others have found a lack of long-range order, particularly for aromatic dithiols. nsf.gov For alkanedithiols, the possibility of both thiol groups binding to the surface can lead to different packing arrangements compared to their monothiol counterparts. Some research suggests that alkanedithiol molecules may arrange with their axes parallel to the gold substrate. researchgate.net

Recent studies on terphenyldithiol have shown that it is possible to prepare ordered and highly oriented films. These saturated monolayers are characterized by a close-packed arrangement of upright standing molecules forming a (2√3 × √3)R30° oblique unit cell. acs.org This demonstrates that with appropriate preparation methods, highly ordered structures can be achieved even with dithiols. acs.org

Conformational Analysis within Monolayers

The conformation of the alkyl chains within the monolayer is a key determinant of the SAM's properties. For well-ordered alkanethiol SAMs, the polymethylene chains are typically in a nearly all-trans conformation. aip.orgresearchgate.net This extended conformation allows for maximum van der Waals interactions between adjacent chains, contributing to the stability of the monolayer.

Infrared spectroscopy studies have revealed that the chains in monolayers on Au(111) are tilted from the surface normal. aip.org Computational investigations using molecular dynamics (MD) simulations have provided further insights into the conformation and dynamics of SAMs. acs.org These studies have shown that the conformation of the molecules is influenced by the chemical structure of the head and tail groups and is driven by the SAM formation energy. acs.org For dithiols, the conformation can be more complex due to the potential for both ends of the molecule to interact with the surface. researchgate.net

Defect Structures and Domain Formation

Self-assembled monolayers are not perfect crystalline structures and inherently contain various types of defects. wikipedia.orgfiveable.me These defects can be intrinsic, arising from the thermodynamics of formation, or extrinsic, resulting from factors like substrate cleanliness and adsorbate purity. wikipedia.org

Common intrinsic defects in thiol SAMs on gold include monatomic vacancy islands, often referred to as etch pits. wikipedia.org These are thought to arise from the extraction of gold adatoms from the substrate during the formation of adatom-adsorbate moieties. wikipedia.org Domain boundaries are another type of intrinsic defect, separating regions of the monolayer with different molecular orientations. fiveable.meresearchgate.net

Interfacial Properties and Surface Engineering via Dithiol SAMs

Self-assembled monolayers of α,ω-alkanedithiols, such as this compound, offer unique opportunities for surface engineering due to their bifunctional nature. Unlike their monothiol counterparts, these molecules can adopt different binding configurations on a gold substrate, primarily a "looped" phase, where both thiol groups bind to the surface, or a "standing-up" phase, where one thiol anchors the molecule and the other is exposed at the monolayer-ambient interface. rug.nl The formation of either phase is highly dependent on factors like the concentration of the dithiol solution and the immersion time during SAM preparation. rug.nl

Modulation of Surface Energy and Wettability through Surface Dipoles

The surface energy and wettability of a this compound SAM are directly controlled by its molecular configuration at the gold surface.

Looped Configuration: When this compound molecules form a looped structure, the exposed surface consists of the -(CH₂)₁₃- hydrocarbon backbone. This interface would be nonpolar and dominated by dispersive forces, resulting in a hydrophobic and low-energy surface, similar to SAMs from long-chain alkanethiols. The wettability would be primarily influenced by the packing density and conformational order of the alkyl chains. mdpi.com

Standing-Up Configuration: In a standing-up configuration, the monolayer exposes terminal thiol (-SH) groups. The thiol group is more polar than a methyl group, leading to a surface with higher surface energy and increased wettability by polar liquids compared to the looped configuration. The surface dipole created by the terminal C-S and S-H bonds would significantly influence interactions with polar molecules at the interface.

The choice of configuration provides a direct route to modulate surface energy, as summarized in the table below.

Table 1: Expected Wettability of this compound SAM Configurations

Configuration Exposed Functional Group Expected Surface Character Expected Water Contact Angle
Looped Methylene (-CH₂-) Nonpolar, Low Energy High

Control of Interfacial Interactions

The ability to control the binding configuration of this compound allows for precise management of interfacial interactions. A surface with looped molecules presents a relatively inert hydrocarbon interface, suitable for applications requiring low adhesion or passivation. acs.org

Conversely, a SAM in the standing-up configuration exposes a surface of reactive thiol groups. This functionality is a key tool for surface engineering, enabling:

Covalent Immobilization: The terminal thiols can serve as anchor points for the covalent attachment of other molecules, nanoparticles, or biomolecules.

Secondary SAM Formation: A second metal layer can be deposited, which can bind to the exposed thiol groups, forming a robust metal-molecule-metal junction.

Controlled Chemical Reactions: The thiol-terminated surface can be used to initiate specific chemical reactions at the interface, such as disulfide bonding or Michael additions.

Dynamic Aspects and Stability of Dithiol SAMs

The stability of dithiol SAMs is a critical factor for their application in functional devices and is governed by the strength of the gold-thiol bond, intermolecular forces, and environmental conditions. rsc.org

Thermal Stability and Desorption Mechanisms

The primary thermal desorption mechanism for alkanethiols involves the associative desorption of two neighboring thiolates to form a dialkyl disulfide molecule at temperatures around 350–450 K. core.ac.uk At higher temperatures, direct cleavage of the Au-S bond to release thiol monomers can occur. core.ac.uk For dithiols in a standing-up configuration, the enhanced stability from the chelating effect seen in some shorter, rigid dithiols is less pronounced due to the flexibility and length of the alkyl chain. uh.edu However, the bidentate attachment in a looped configuration would be expected to confer significant thermal stability.

Chemical Reactivity and Environmental Robustness

The chemical robustness of a this compound SAM is linked to the stability of the Au-S bond and the reactivity of the sulfur atoms. The Au-S bond, with a strength of approximately 45 kcal/mol, is stable in many solvents but can be susceptible to oxidative or reductive conditions. wikipedia.org

A key vulnerability is the susceptibility of the thiol groups to oxidation, especially when exposed to ambient air. rsc.org In a standing-up SAM, the terminal -SH groups can oxidize to form disulfide bonds, potentially leading to cross-linking between chains and altering the structure and properties of the monolayer. In a looped configuration, the Au-S bonds are more exposed to the environment and could be more susceptible to displacement by contaminants or other strongly binding molecules.

Electrochemical Control of SAM Desorption

The desorption of thiol SAMs from a gold surface can be precisely controlled by applying an electrical potential. In a process known as reductive desorption, applying a sufficiently negative potential to the gold electrode in an electrolyte solution causes the cleavage of the gold-thiolate bond. rsc.orgnih.gov

RS–Au + e⁻ → RS⁻ + Au

The specific potential at which desorption occurs (Eₚ) is a measure of the SAM's electrochemical stability. This potential is dependent on several factors:

Chain Length: Longer alkyl chains lead to more negative desorption potentials due to increased stabilizing van der Waals forces. rsc.orgnih.gov

Surface Coverage: Higher molecular packing density increases stability and shifts Eₚ to more negative values. conicet.gov.ar

Molecular Configuration: A looped dithiol configuration is expected to be more electrochemically stable than a standing-up monothiol of similar length due to the two attachment points.

For long-chain alkanethiols like dodecanethiol (C12), a close analog to tridecanethiol, reductive desorption in a 0.1 M NaOH solution occurs at approximately -1.1 V vs. Ag/AgCl. nih.gov It is expected that a this compound SAM would exhibit a similar or slightly more negative desorption potential due to its longer chain.

Table 2: Factors Influencing Electrochemical Desorption Potential (Eₚ) of Thiol SAMs on Gold

Factor Influence on Eₚ Rationale
Increasing Chain Length More Negative Enhanced van der Waals stabilization between chains. rsc.org
Increasing Packing Density More Negative Stronger intermolecular interactions. conicet.gov.ar
Dithiol (Looped) vs. Monothiol More Negative Bidentate binding provides greater stability than monodentate binding.

Molecular Electronics and Single Molecule Junctions Incorporating Dithiols

Design Principles for Dithiol-Based Molecular Wires

The primary design principle for using alkanedithiols as molecular wires is to create a well-defined electronic pathway between two electrodes. The length of the alkyl chain is a critical design parameter as it directly influences the conductance of the molecular junction. For saturated systems like tridecane-1,13-dithiol, the conductance is expected to decrease exponentially with increasing chain length. uts.edu.auaip.org This predictable behavior allows for the systematic tuning of the electrical resistance of molecular-scale components.

Charge Transport Mechanisms in Dithiol-Bridged Molecular Junctions

In saturated alkanedithiols like this compound, the dominant mechanism of charge transport is quantum mechanical tunneling. uts.edu.aunih.gov This is because the large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) prevents resonant transport under low bias voltages. aip.orgliverpool.ac.uk The conductance (G) through the molecule is described by the following relationship:

G = Ae-βN

where A is a constant related to the contact resistance, β is the tunneling decay constant, and N is the number of methylene (B1212753) (-CH₂) units in the alkyl chain. uts.edu.auarxiv.org For alkanedithiols, the value of β is typically around 0.9 to 1.0 per CH₂ group. uts.edu.auarxiv.org This exponential decay means that longer molecules like this compound will have significantly lower conductance than shorter alkanedithiols.

The conductance can be modulated by several factors, including the molecule's length, the type of metal electrodes, and the specific binding geometry at the molecule-electrode interface. uts.edu.auuni-konstanz.de

Table 1: Tunneling Decay Constants for Alkanedithiols in Molecular Junctions

Molecule SeriesTunneling Decay Constant (β per CH₂ unit)Experimental Method
Alkanedithiols (n=4,6,8,10,12)~0.9First-principles calculations
Alkanedithiols0.94 - 0.96STM Break-Junction
Alkanedithiols~1.0Various

This table presents representative data for alkanedithiols, which is expected to be analogous to the behavior of this compound.

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding electronic transport, even in non-resonant tunneling. The energy difference between the electrode's Fermi level and the closest FMO determines the height of the tunneling barrier. aip.orgcmu.edu For alkanedithiols, the HOMO is typically the closer orbital to the Fermi level of gold electrodes, meaning that hole tunneling is the predominant charge transport mechanism. liverpool.ac.uk

Table 2: Representative HOMO-LUMO Gaps for Alkanes

MoleculeHOMO-LUMO Gap (eV)Method
Short Alkanes> 6 eVGeneral Observation
Hexadecane~2.7 eVCalculation under electric field

Note: The HOMO-LUMO gap for isolated alkanes is generally large. The values can be influenced by the measurement or calculation conditions, such as the presence of an external electric field. This compound is expected to have a similarly large gap.

The conformation of the alkyl chain significantly affects the conductance of a molecular junction. The most stable and conductive conformation is the "all-trans" arrangement, where the carbon backbone is fully extended. arxiv.orgchimia.ch The introduction of "gauche" defects, which are kinks in the chain, disrupts the tunneling pathway and can decrease the conductance by an order of magnitude or more. arxiv.org For a long and flexible molecule like this compound, the probability of having gauche defects at room temperature is non-negligible, which can lead to a distribution of conductance values in experimental measurements. acs.orgresearchgate.net

Stretching the molecular junction can also alter the conductance, not only by changing the molecule-electrode distance but also by modifying the atomic arrangement at the contacts and potentially straightening out gauche defects. uni-konstanz.de

Experimental and Theoretical Probes of Molecular Junctions

Current-Voltage (I-V) Characterization

Current-Voltage (I-V) characterization is a fundamental technique for probing the performance and underlying transport mechanism of a molecular junction. For alkanedithiols, which act as molecular insulators, charge transport at low bias occurs via non-resonant tunneling. The current is expected to be low and to increase non-linearly with voltage as the bias brings the frontier orbitals closer to the energy window for transport.

The conductance of alkanedithiol junctions is known to decrease exponentially with increasing molecular length, following the relationship G = A * exp(-βN), where N is the number of carbon atoms, β is the tunneling decay constant, and A is a contact-dependent prefactor. nih.gov Due to its long, saturated alkyl chain of 13 carbons, this compound is expected to exhibit very low conductance.

Table 1: Illustrative Projected Conductance for Alkanedithiols in Au-Molecule-Au Junctions This table presents projected values for this compound based on established trends for shorter alkanedithiol chains. Actual experimental values may vary.

Compound NameNumber of Carbons (N)Typical Single-Molecule Conductance (G/G₀)
Octane-1,8-dithiol81.8 x 10⁻⁴
Decane-1,10-dithiol102.5 x 10⁻⁵
Dodecane-1,12-dithiol123.4 x 10⁻⁶
This compound 13 ~4.6 x 10⁻⁷ (Projected)
G₀ is the quantum of conductance, approximately 77.5 µS.

Transition Voltage Spectroscopy (TVS) for Orbital Alignment

Transition Voltage Spectroscopy (TVS) is a powerful technique used to estimate the energy offset (ε₀) between the dominant transporting molecular orbital and the electrode Fermi level (E_F). taylorfrancis.comresearchgate.net This is achieved by plotting the I-V data in a Fowler-Nordheim representation (ln(I/V²) vs. 1/V). The voltage at which this plot reaches a minimum is the transition voltage (V_trans), which marks the shift from a direct tunneling regime to a field-emission (Fowler-Nordheim) tunneling regime. researchgate.net

The transition voltage is proportional to the energy offset ε₀. researchgate.net A key finding for non-conjugated molecules like alkanedithiols is that the transition voltage shows little to no dependence on the length of the molecular chain. arxiv.org This is attributed to the fact that the frontier orbitals are strongly localized at the thiol end groups that bind to the electrodes. arxiv.org Therefore, this compound is expected to have a transition voltage similar to that of shorter alkanedithiols.

Table 2: Illustrative Transition Voltage for Alkanedithiol Junctions This table presents a projected value for this compound based on established trends. Actual experimental values may vary.

Compound NameNumber of Carbons (N)Typical Transition Voltage (V_trans)Estimated HOMO-E_F Offset (ε₀)
Octane-1,8-dithiol8~1.1 V~1.3 - 1.5 eV
Decane-1,10-dithiol10~1.1 V~1.3 - 1.5 eV
Dodecane-1,12-dithiol12~1.1 V~1.3 - 1.5 eV
This compound 13 ~1.1 V (Projected) ~1.3 - 1.5 eV (Projected)

Influence of Molecule/Electrode Interface Structure on Transport

The physical and chemical structure of the interface between the molecule and the electrodes is a critical determinant of charge transport properties in single-molecule junctions. pku.edu.cnrsc.orgchemrxiv.org For this compound, the thiol (-SH) end groups serve as chemical anchors that form a covalent bond with gold electrodes. However, the precise nature of this Au-S bond significantly impacts conductance.

Studies on alkanedithiols have shown that different sulfur-gold coordination geometries (e.g., binding to a single Au atom, a bridge site between two atoms, or a hollow site of three atoms) result in distinct conductance values. arxiv.orgnih.gov Furthermore, the conformation of the flexible alkyl chain plays a crucial role. The lowest energy, all-trans conformation provides the most efficient tunneling pathway. The introduction of conformational defects, known as gauche defects, creates a structural flaw in the tunneling barrier, which can reduce the conductance by an order of magnitude or more. arxiv.orgnih.gov This leads to a distribution of conductance values observed in experiments, reflecting the variety of possible binding geometries and conformations.

Table 3: Illustrative Effect of Interface Structure on Conductance for an Alkanedithiol Junction This table illustrates the principles of how interface geometry affects conductance. The values are representative for a generic long-chain alkanedithiol.

Interface ConfigurationDescriptionRelative Conductance
High Conductance State All-trans conformation, optimal Au-S binding (e.g., atop)G_high
Low Conductance State Presence of one or more gauche defects in the alkyl chain~0.1 * G_high
Variable States Different Au-S coordination geometries (e.g., bridge, hollow)Values can span an order of magnitude

Supramolecular Chemistry and Advanced Architectures from Dithiols

Dithiol-Mediated Self-Assembly in Solution

The self-assembly of dithiols in solution is a foundational concept in supramolecular chemistry, driven by the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. nih.gov For alkanedithiols, this process is significantly influenced by factors such as the length of the alkyl chain, the nature of the solvent, and the presence of coordinating species or surfaces. nih.govresearchgate.net

In solution, dithiols can participate in various self-assembly processes. For instance, the thiol end groups can interact with metal ions or surfaces, leading to the formation of organized monolayers or more complex three-dimensional networks. utexas.edu The alkyl backbone of the dithiol, in this case, a thirteen-carbon chain for Tridecane-1,13-dithiol, plays a crucial role. The length and flexibility of this chain dictate the spatial arrangement and orientation of the assembled molecules. Longer chains, like that of this compound, can lead to more ordered "standing-up" phases on surfaces, which is a critical orientation for many applications in molecular electronics. nih.govresearchgate.net

The solvent environment is also a key determinant in the self-assembly process. In polar solvents, hydrophobic interactions between the alkyl chains can drive aggregation, while in nonpolar solvents, other interactions may dominate. The presence of oxygen can also lead to the formation of disulfide bridges, which can either be a desired outcome for creating specific structures or an unintended side reaction. nih.govresearchgate.net

Formation of Macrocyclic and Polymeric Supramolecular Structures

The bifunctional nature of dithiols makes them excellent building blocks for the creation of larger supramolecular assemblies, including macrocycles and polymers. These structures are formed through a combination of covalent and non-covalent interactions.

Dimerization and Cyclization Pathways

Dithiols can undergo oxidative coupling to form disulfide bonds. This reversible covalent chemistry is a powerful tool for creating dynamic combinatorial libraries, where a variety of cyclic and linear oligomers can be formed. researchgate.net Depending on the concentration and the geometric constraints imposed by the length of the alkyl chain, either intramolecular cyclization to form a monomeric macrocycle or intermolecular oligomerization can be favored.

For a long-chain dithiol like this compound, intramolecular cyclization would lead to a large macrocycle. However, at higher concentrations, intermolecular reactions become more probable, leading to the formation of dimers, trimers, and higher-order polymers. researchgate.net The interplay between these pathways can be controlled to selectively generate desired structures. Homolytic macrocyclization, involving the reaction of dithiols with alkynes, is another pathway to produce large, sulfur-containing crown ethers. researchgate.netmathnet.ru

Non-Covalent Interactions in Assembly Formation

Non-covalent interactions are the driving force behind the organization of dithiol-based assemblies. nih.govnih.gov Key interactions include:

Hydrogen Bonding: While not as prominent as in other systems, the thiol group can act as a weak hydrogen bond donor.

Van der Waals Forces: These are particularly significant for the long alkyl chains of molecules like this compound, contributing to the stability of assembled structures.

Hydrophobic Interactions: In aqueous environments, the hydrophobic alkyl chains will aggregate to minimize contact with water, driving the self-assembly process. researchgate.net

π-π Stacking: When aromatic moieties are incorporated into the dithiol structure, π-π stacking interactions can play a significant role in directing the assembly. researchgate.net

Metal-Ligand Coordination: The strong affinity of thiol groups for metals like gold, copper, and zinc is a primary driver for the formation of self-assembled monolayers and metal-organic frameworks. utexas.eduresearchgate.net

These non-covalent forces work in concert to guide the formation of thermodynamically stable and structurally well-defined supramolecular architectures. nih.gov

Dithiols as Building Blocks for Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs) are complex architectures where two or more components are linked not by covalent bonds but by their topology. royalsocietypublishing.orgunive.itresearchgate.net Dithiols are valuable components in the synthesis of these fascinating molecules due to the reversible nature of disulfide bond formation and the ability of thiol groups to be tethered to surfaces or other molecular components. nih.govnih.gov

Rotaxanes and Catenanes

Rotaxanes consist of a linear "axle" molecule threaded through a cyclic "wheel" molecule, with bulky "stoppers" at the ends of the axle to prevent the wheel from dethreading. royalsocietypublishing.orgsoton.ac.uk Catenanes are composed of two or more interlocked macrocycles. nih.govsoton.ac.uk

Dithiols can be incorporated into either the axle or the wheel components of rotaxanes and catenanes. For example, a dithiol could be used to form a macrocycle that acts as the wheel. Alternatively, thiol groups can be appended to the ends of a linear molecule to act as reactive sites for attaching stoppers in a "threading-followed-by-stoppering" synthesis of a rotaxane. The reversible formation of disulfide bonds can also be exploited in dynamic covalent chemistry approaches to synthesize catenanes, where the system can "proofread" and correct errors to arrive at the most thermodynamically stable interlocked product. unive.it

Mechanically Interlocked MoleculeDescriptionRole of Dithiols
Rotaxane A linear axle molecule threaded through a macrocyclic wheel, with stoppers to prevent dissociation. royalsocietypublishing.orgsoton.ac.ukCan form the macrocyclic wheel or be functionalized onto the axle for stoppering reactions.
Catenane Two or more interlocked macrocycles. nih.govsoton.ac.ukCan form the macrocyclic components through cyclization reactions.

Molecular Switches and Machines

The dynamic nature of MIMs makes them ideal candidates for the development of molecular switches and machines, which can change their properties or perform work in response to external stimuli. annualreviews.orgnih.gov The relative movement of the components in a rotaxane or catenane can be controlled by light, pH changes, or redox processes. beilstein-journals.orgnobelprize.org

Dithiols play a crucial role in this context. For instance, the redox-switchable nature of the thiol/disulfide couple can be used to control the association and dissociation of molecular components. A dithiol can be designed to form a disulfide bridge, locking a molecular switch in a particular conformation. beilstein-journals.org Reduction of the disulfide to the dithiol state would then unlock the switch, allowing for conformational change. This type of redox control is a powerful tool for creating sophisticated molecular machinery.

Furthermore, dithiol-functionalized molecules can be anchored to surfaces, a key step in integrating molecular machines into larger devices. annualreviews.org The ability to move up and down substrate step edges or change their tilt angle in response to an electric field has been demonstrated for dithiol-functionalized molecules, showcasing their potential in nanoelectronics and molecular robotics. annualreviews.org

Host-Stabilized Charge-Transfer Interactions in Supramolecular Assemblies

In the realm of supramolecular chemistry, the precise arrangement of molecules to form functional architectures is paramount. A powerful strategy for controlling this organization is the use of host-stabilized charge-transfer (CT) interactions. These non-covalent forces, while often weak on their own, can be significantly enhanced and directed when they occur within the confined space of a macrocyclic host molecule. This stabilization allows for the construction of complex and dynamic supramolecular systems.

The quintessential host for this purpose is cucurbit researchgate.neturil (CB researchgate.net), a pumpkin-shaped macrocycle with a large, hydrophobic cavity. researchgate.netnih.gov The unique size of the CB researchgate.net cavity allows it to simultaneously accommodate two guest molecules, particularly an electron-rich donor and an electron-poor acceptor. nih.gov This co-encapsulation results in a well-defined, face-to-face geometry between the donor and acceptor, dramatically stabilizing the charge-transfer complex between them. nih.gov This ternary complex formation is highly selective and offers a "mix-and-match" approach to building CT systems that is synthetically more straightforward than covalently linking the donor and acceptor. nih.gov

Detailed Research Findings

Research has extensively utilized viologen derivatives as electron acceptors and electron-rich aromatic systems, such as naphthalene (B1677914) derivatives, as donors. nih.govrsc.org The interaction between these components within the CB researchgate.net host is a cornerstone of building more complex architectures like molecular necklaces and redox-controllable assemblies. nih.govnih.gov

The role of alkyl chains, such as the tridecane (B166401) backbone, is critical in modulating the structure and stoichiometry of these assemblies. Studies on methyl alkyl viologens with varying chain lengths have revealed that the aliphatic chain significantly influences the binding mode with CB researchgate.net. While shorter chains allow the viologen's bipyridinium core to be the primary guest moiety, longer chains can compete for encapsulation. researchgate.net A sufficiently long alkyl chain can fold into a U-shaped conformation and be encapsulated by a second CB researchgate.net molecule, leading to a 2:1 host-guest complex instead of the typical 1:1 stoichiometry. researchgate.net This demonstrates that the alkane component is not merely a passive linker but an active participant in the supramolecular organization.

While flexible linkers are sometimes used, the use of a long, flexible chain like that of this compound to connect a donor and acceptor for intramolecular complexation within a single CB researchgate.net host is less common. Such flexibility can introduce an entropic penalty that disfavors the formation of a well-ordered 1:1:1 intramolecular complex. Instead, long-chain dithiols like this compound are exceptionally well-suited for a different, yet related, role in these advanced architectures: as bidentate anchors for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. acs.orgnih.gov

The strong affinity between sulfur and gold allows this compound to form robust, organized platforms. By functionalizing one end of the dithiol with a guest molecule (e.g., a viologen), a surface can be created that is primed for host-guest interactions with CB researchgate.net. acs.orgrsc.org This approach enables the construction of stimuli-responsive surfaces, electrochemical sensors, and systems for the controlled release of molecules. rsc.orgutwente.nl For example, research has demonstrated that a viologen derivative terminated with thiol groups can form a dense SAM on a gold surface. This surface-immobilized viologen layer readily complexes with CB researchgate.net, creating a redox-active interface where the host can be reversibly bound or released. acs.org this compound, with its long alkyl chain, would be an ideal anchor for such systems, ensuring a well-defined orientation and separation of the active guest molecules from the gold surface.

Data Tables

The following tables summarize the key components and structural characteristics of these host-stabilized charge-transfer systems.

Table 1: Influence of Alkyl Chain Length on Viologen-CB researchgate.net Complexation
Guest MoleculeAlkyl Chain LengthObserved Host:Guest StoichiometryPrimary Binding MotifReference
Methyl Viologen (MV)1 (Methyl)1:1Bipyridinium core inclusion in CB researchgate.net. researchgate.net
Methyl Dodecyl Viologen (MVC12)121:1Complex mixture; competition between viologen inclusion and chain folding. researchgate.net
Methyl Hexadecyl Viologen (MVC16)162:1One CB researchgate.net encapsulates the viologen core, while a second CB researchgate.net encapsulates the folded alkyl chain. researchgate.net
Methyl Octadecyl Viologen (MVC18)182:1One CB researchgate.net encapsulates the viologen core, while a second CB researchgate.net encapsulates the folded alkyl chain. researchgate.net
Table 2: Components of a Representative Surface-Based Host-Stabilized System
ComponentChemical ExampleFunction in Supramolecular AssemblyReference
Surface SubstrateGold (Au)Provides a stable platform for self-assembly. acs.org
Anchor/LinkerDithiol Linker (e.g., this compound)Forms a robust, bidentate self-assembled monolayer (SAM) on the gold surface. acs.orgnih.gov
Electron Acceptor (Guest)Viologen derivativeActs as the surface-bound guest molecule and electron acceptor. acs.org
Macrocyclic HostCucurbit researchgate.neturil (CB researchgate.net)Binds to the surface-immobilized guest, creating a host-stabilized complex. Can be used to mediate further charge-transfer interactions. acs.org
Electron Donor (Solution)Naphthalene derivativeCan be introduced from solution to form a ternary charge-transfer complex with the surface-bound viologen-CB researchgate.net system. nih.govrsc.org

Coordination Chemistry of Dithiols

Dithiols as Ligands for Metal Complexation

Tridecane-1,13-dithiol, with its thirteen-carbon backbone, is a flexible ligand. The two thiol groups at its termini can coordinate to one or more metal centers in various ways.

Dithiols like this compound can function as either chelating or bridging ligands.

Chelation: When both thiol groups bind to the same metal center, a chelate ring is formed. In the case of this compound, this would result in a large and flexible 16-membered ring. The formation of chelate rings is generally favored entropically, a phenomenon known as the chelate effect, which leads to enhanced thermodynamic stability compared to complexes with analogous monodentate thiol ligands. libretexts.org The stability of these complexes is a result of the formation of multiple bonds between the ligand and the central metal ion. libretexts.org

Bridging: Alternatively, the two thiol groups can each bind to a different metal center. This bridging mode can lead to the formation of dinuclear or polynuclear complexes, or extend into one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.netulisboa.pt For instance, studies on diiron carbonyl complexes with long-chain dithiols have shown that shorter chains tend to favor the formation of dimeric structures, where two dithiolate ligands bridge two metal centers. nih.gov

The properties of dithiolate complexes are heavily dependent on the identity of the metal ion and its oxidation state. nih.gov

Metal Center: The size, charge, and electronic configuration of the metal ion dictate the coordination geometry and stability of the complex. nih.gov Soft metal ions with a high affinity for sulfur are particularly well-suited to form stable complexes with dithiols. nih.gov For example, gold (Au) has a strong affinity for thiol groups, which is the basis for the formation of self-assembled monolayers. rsc.orgresearchgate.net Transition metals like iron, manganese, and rhenium are also known to form stable complexes with alkane dithiols, often in low oxidation states stabilized by other ligands like carbon monoxide. nih.govwhitman.edu

Oxidation State: The oxidation state of the metal affects its ability to bind with the dithiolate ligand. For example, Fe(0) carbonyls react with thiols to form diiron(I) dithiolate complexes. nih.gov In some cases, the reaction with a thiol can induce a change in the metal's oxidation state. For instance, Cu(II) can be reduced by thiols to form Cu(I) thiolate complexes. wikipedia.org The oxidation state also influences the geometry of the complex; for example, Pd(II) and Pt(II) dithiolate complexes often adopt a square planar geometry.

Synthesis and Structural Characterization of Metal-Dithiolate Complexes

The synthesis of metal complexes with long-chain dithiols like this compound can be achieved through several routes. A common method involves the reaction of the dithiol with a metal salt, often in the presence of a base to deprotonate the thiol groups and form the more nucleophilic thiolate. wikipedia.org Another widely used method is the reaction of dithiols with metal carbonyls, such as diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂), which serves as a source of the metal in a low oxidation state. nih.gov

The structural characterization of these complexes is crucial for understanding their properties. Key techniques include:

X-ray Crystallography: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry. For example, the crystal structure of a zirconium complex with a trans-cyclooctane-1,2-dithiol-derived ligand has been fully characterized, revealing a hexacoordinated metal center. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the thiol groups, as the S-H stretching frequency (typically around 2550 cm⁻¹) disappears upon deprotonation and coordination to the metal.

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes.

Below is a table with representative structural data for a metal complex formed with an alkane dithiol ligand, which can serve as an analogue for complexes of this compound.

Complex Metal-Sulfur Bond Length (Å) Sulfur-Metal-Sulfur Bond Angle (°) Coordination Geometry Reference
Mn₃(CO)₆(µ-η²-SCH₂CH₂CH₂S)₃2.345(2) - 2.378(2)88.58(6) - 93.30(6) (within a chelate)Distorted Octahedral (for each Mn) whitman.edu
[Zr([OSSO])(CH₂Ph)₂]2.657(1) - 2.671(1)84.49(3)Distorted Octahedral tandfonline.comtandfonline.com

Table 1: Selected structural data for metal complexes with alkane dithiolate ligands. The data for the Mn complex represents bridging dithiolates, while the Zr complex contains a chelating dithiolate-derived ligand.

Applications of Dithiol-Metal Coordination in Material Science

The ability of dithiols like this compound to link metal centers makes them valuable building blocks in material science.

Self-Assembled Monolayers (SAMs): Long-chain dithiols are extensively used to form SAMs on metal surfaces, particularly gold. rsc.orgresearchgate.net The thiol groups at each end of the molecule can bind to the gold surface, forming a stable, organized molecular layer. These SAMs can be used to modify the surface properties of materials for applications in biosensors, chromatography, and molecular electronics. cdnsciencepub.comrsc.org The long alkyl chain of this compound would contribute to the formation of a well-ordered and densely packed monolayer due to van der Waals interactions between the chains. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bridging capability of dithiols allows for the construction of coordination polymers, where metal ions are linked by the dithiolate ligands into extended networks. researchgate.netulisboa.pt These materials can have interesting catalytic, magnetic, optical, or electrical properties depending on the metal and the ligand structure. researchgate.netfigshare.com Long-chain dithiols can act as flexible linkers in these frameworks.

Nanoparticle Synthesis and Stabilization: Dithiols can be used as capping agents to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. mdpi.com The thiol groups bind strongly to the nanoparticle surface, while the long alkyl chains provide solubility in organic solvents. These functionalized nanoparticles have potential applications in catalysis and nanomedicine.

Polymer Science: Dithiols in Network Formation and Dynamic Covalent Systems

Dithiols as Cross-Linking Agents in Polymer Synthesis

Dithiols are fundamental building blocks for creating cross-linked polymer networks. By reacting with polymers containing complementary functional groups, they form covalent bridges between polymer chains, transforming linear or branched polymers into a single, continuous three-dimensional network. This cross-linking process is crucial for developing materials with enhanced mechanical strength, thermal stability, and solvent resistance.

Thiol-reactive chemistry provides a robust platform for the synthesis of hydrogels and elastomers. Hydrogels, which are highly swollen networks of cross-linked polymer chains, and elastomers, which exhibit rubber-like elasticity, can be readily formed using dithiols like Tridecane-1,13-dithiol. The thiol groups can participate in various addition and substitution reactions to form stable cross-links.

For instance, the Michael addition reaction between a dithiol and a polymer containing electron-deficient double bonds (e.g., acrylates, maleimides) is a common method for hydrogel formation under mild conditions. nih.govresearchgate.net The long, hydrophobic C13 chain of this compound would likely influence the swelling behavior and mechanical properties of the resulting hydrogel, potentially creating more elastic or water-repellent networks compared to those cross-linked with shorter, more hydrophilic dithiols.

Cross-Linking ChemistryReactive PartnerResulting LinkageTypical Application
Michael AdditionPolymers with acrylate (B77674) or maleimide (B117702) groupsThioetherpH-sensitive hydrogels nih.govresearchgate.net
Thiol-Epoxy AdditionEpoxy-functionalized polymersβ-hydroxy thioetherElastomers, Adhesives
Thiol-Isocyanate AdditionIsocyanate-functionalized polymersThiourethanePolyurethanes, Foams

This interactive table outlines common thiol-reactive chemistries used in the formation of hydrogels and elastomers.

Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups. researchgate.netnih.gov These reactions typically proceed via a radical-mediated mechanism, often initiated by light (photopolymerization), making them ideal for applications in coatings, adhesives, and the fabrication of patterned materials. researchgate.netmdpi.com

In a thiol-ene reaction, a dithiol like this compound would react with a polymer containing multiple alkene ("-ene") groups. Each thiol group can add across a double bond, leading to the rapid formation of a uniform thioether network. mdpi.com Similarly, in a thiol-yne reaction, each alkyne ("-yne") group can react with two thiol groups, leading to even higher cross-link densities and more rigid materials. mdpi.comrsc.org The flexibility of the tridecane (B166401) chain would be a key factor in controlling the final properties of the network, such as its glass transition temperature and modulus. mdpi.com

Reaction TypeReactantsKey FeaturesResulting Network Properties
Thiol-Ene Dithiol + Di-eneRadical-initiated, fast, high conversion, low shrinkageFlexible, uniform thioether networks researchgate.netmdpi.com
Thiol-Yne Dithiol + Di-yneHigher cross-link density (2 thiols per yne)More rigid, higher Tg networks nih.govmdpi.com

This interactive table compares the key features and outcomes of thiol-ene and thiol-yne click chemistry for network formation.

Dynamic Covalent Bonds in Thiol-Containing Polymers

A key advantage of incorporating sulfur chemistry into polymers is the ability to form dynamic covalent bonds, particularly disulfide bonds (S-S). These bonds are stable under many conditions but can be reversibly broken and reformed in response to specific stimuli, such as changes in redox potential, pH, or exposure to heat or light. nih.gov This dynamic nature is the foundation for creating "smart" materials capable of self-repair or controlled degradation.

Polymers cross-linked with disulfide bonds can exhibit self-healing properties. nih.gov When a material is damaged, the disulfide bonds at the fracture surface can be prompted to undergo exchange reactions, either with other disulfides or with free thiol groups. itmo.ru This exchange allows the polymer chains to reconnect across the damaged interface, restoring the material's integrity. The process can be triggered by heat, which provides the necessary chain mobility for the exchange to occur. nih.gov The self-healing mechanism can proceed through thiol-disulfide exchange or disulfide-disulfide metathesis. nih.govitmo.ru this compound can be readily oxidized to form polydisulfides, which could then be used to create such self-healing networks.

The reversible nature of the thiol-disulfide conversion makes it an excellent tool for creating redox-responsive materials. nih.gov Disulfide cross-links are stable in an oxidizing environment but can be cleaved to form thiol groups in the presence of a reducing agent, such as glutathione, which is found at significantly higher concentrations inside cells than outside. This property is widely exploited in drug delivery systems. A hydrogel cross-linked with disulfide bonds derived from this compound could be designed to be stable under normal physiological conditions but degrade and release an encapsulated drug upon entering the reducing environment of a target cell.

Control over Polymer Properties through Dithiol Integration, including Kinetic Studies

The integration of dithiols into a polymer network provides significant control over the final material properties. The choice of the dithiol cross-linker is a critical design parameter that influences mechanical, thermal, and chemical characteristics.

The length and flexibility of the dithiol's carbon chain directly impact the cross-link density and the mobility of the polymer network. Using a long and flexible dithiol like this compound would generally lead to:

Lower Glass Transition Temperature (Tg): The flexible C13 chain increases the free volume and segmental mobility of the polymer chains, resulting in a softer, more rubbery material at room temperature.

Increased Elasticity: Longer cross-links allow for greater chain extension before failure, enhancing the material's elasticity and toughness.

Modified Swelling Behavior: The hydrophobic nature of the tridecane backbone would likely reduce the water uptake in hydrogels compared to networks formed with shorter, more polar dithiols.

Kinetic studies of network formation are crucial for understanding and controlling the gelation process. The rate of thiol-based reactions can be tuned by factors such as pH, catalyst choice, and the specific structure of the reactants. researchgate.net For instance, in Michael addition reactions, the rate of gelation can be precisely controlled by adjusting the pH of the precursor solution. nih.gov Kinetic analysis of stress relaxation in dynamic networks provides insight into the rate of disulfide bond exchange, which is directly related to the material's self-healing efficiency and reprocessability. itmo.ru

Dithiol Chain LengthExpected Effect on Glass Transition (Tg)Expected Effect on ModulusExpected Effect on Swelling (Hydrophilic Network)
Short (e.g., Ethanedithiol)HigherHigherHigher
Medium (e.g., Hexanedithiol)IntermediateIntermediateIntermediate
Long (e.g., this compound)LowerLowerLower

This interactive table illustrates the predicted influence of dithiol chain length on key polymer properties, based on general principles of polymer science.

Computational and Theoretical Investigations of Tridecane 1,13 Dithiol Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uniroma2.it It is particularly effective for calculating the molecular properties and understanding the chemical reactivity of molecules like tridecane-1,13-dithiol. uniroma2.itrsc.org

Geometry optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. For this compound, with its long and flexible thirteen-carbon chain, multiple conformations are possible. DFT calculations are employed to find the most stable conformer. It is generally expected that the lowest energy conformation of the long alkyl chain is an all-trans, linear arrangement, which minimizes steric hindrance.

Conformational analysis of similar, though more complex, dithiol-containing ring systems has been performed using DFT methods like B3LYP and M06-2X to determine the stability of different conformers (e.g., chair vs. boat). researchgate.net For a linear chain like this compound, the primary focus of conformational analysis would be the rotational angles (dihedrals) along the carbon-carbon backbone and at the thiol end groups. A thesis by Politecnico di Torino provides an example of optimized coordinates for a "tridecanedithiol bis(trimethylsilane)" molecule, which would have been derived from such an optimization process. polito.it

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap, which is a critical parameter that influences the molecule's chemical reactivity, optical properties, and electrical conductivity. schrodinger.com

DFT is a common method for calculating the HOMO-LUMO gap. schrodinger.com For alkanedithiols, theoretical studies show that the HOMO-LUMO gap is influenced by the length of the alkane chain. arxiv.org While DFT calculations can sometimes underestimate the absolute value of the gap, they are effective at predicting trends. unl.edu Studies on similar molecules, such as 1,4-benzenedithiol, have utilized DFT to compute orbital energies as a crucial reference point for understanding their behavior in molecular electronic devices. unl.edu The HOMO-LUMO gap is a key factor in determining the energy barrier for electron tunneling in metal-molecule-metal junctions. arxiv.org

Computational MethodCalculated PropertySignificance for this compoundReference
DFT (e.g., B3LYP)Optimized Molecular GeometryPredicts the most stable 3D structure, typically an all-trans conformation for the alkyl chain. researchgate.net
DFTHOMO-LUMO Energy GapDetermines electronic excitability and potential for charge transport. Decreases with increasing chain length. schrodinger.comarxiv.org
Hartree-Fock (HF)Orbital EnergiesOften overestimates the HOMO-LUMO gap compared to experimental values. unl.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. mdpi.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the formation of Self-Assembled Monolayers (SAMs) and the influence of the surrounding environment.

This compound is a dithiol, making it capable of forming chemical bonds with metal surfaces, such as gold, at both ends of the molecule. However, it is more commonly studied for its ability to form SAMs where one thiol group binds to the surface. MD simulations can model the entire process of SAM formation. researchgate.net This process is generally understood to occur in two stages: an initial, rapid adsorption of molecules onto the substrate, which may form disordered, low-density structures, followed by a slower reorganization phase where the molecules arrange into a more ordered, densely packed monolayer. uh.eduuni-tuebingen.de Coarse-grained MD (CG-MD) simulations are particularly powerful for modeling the assembly of large systems like nanoparticles and polymers, providing insights into the molecular interactions that drive the formation of these structures. nih.gov

The environment plays a crucial role in the self-assembly process. MD simulations are essential for studying the interactions at the interface between the this compound molecules, the substrate (e.g., a gold surface), and the solvent. escholarship.org The choice of solvent can significantly affect the kinetics of SAM formation and the final structure of the monolayer. Simulations can reveal how solvent molecules interact with the alkyl chains and thiol headgroups, influencing their orientation and packing on the surface. nih.gov Furthermore, MD simulations have been used to investigate how factors like packing density and the presence of water affect the structure and stability of SAMs, which is critical for applications in biocompatible materials. arxiv.org For instance, simulations have shown how the interactions between polymer chains and solvents can dictate the crystalline phase and morphology of the resulting films. aps.org

Quantum Transport Calculations for Molecular Junctions

When a single molecule or a monolayer of molecules like this compound is placed between two electrodes, it forms a molecular junction. Quantum transport calculations are used to predict the electrical conductance and current-voltage characteristics of such junctions. These calculations are typically based on a combination of DFT and Non-Equilibrium Green's Function (NEGF) formalism. q-chem.comresearchgate.net

These simulations investigate how electrons tunnel through the molecule. The transport properties are highly dependent on the alignment of the molecule's HOMO and LUMO energy levels with the Fermi level of the metal electrodes. arxiv.orgcmu.edu For alkanedithiol junctions, charge transport is typically dominated by tunneling through the HOMO-LUMO gap. arxiv.org Theoretical calculations can model how the conductance changes with the length of the alkane chain, the nature of the contact between the thiol group and the electrode, and the applied voltage. arxiv.orgescholarship.org Such calculations are vital for designing and interpreting experiments in molecular electronics and for exploring the potential of molecules like this compound as components in nanoscale circuits. beilstein-journals.orgnih.gov

Simulation/Calculation TypeSystem StudiedKey FindingsReference
Molecular Dynamics (MD)SAM Formation of ThiolsReveals multi-stage assembly process: initial physisorption followed by slower chemisorption and reorganization. uh.eduuni-tuebingen.de
MDSolvent Effects on PolyplexesDemonstrates how polymer-solvent interactions influence nanoparticle structure and encapsulation. nih.gov
NEGF-DFTAlkanedithiol Molecular JunctionsShows that conductance decreases exponentially with increasing chain length due to off-resonance tunneling. arxiv.org
NEGF-DFTGeneric Molecular JunctionsTransport is governed by the alignment of molecular orbitals (HOMO/LUMO) with the electrode Fermi level. cmu.edu

Non-Equilibrium Green's Function (NEGF) Formalism

The Non-Equilibrium Green's Function (NEGF) formalism is a sophisticated and powerful theoretical framework used to study quantum transport in nanoscale systems, such as a this compound molecular junction. numberanalytics.com It is particularly well-suited for these problems because it can accurately model open quantum systems where electrons flow from one reservoir (the source electrode), through the molecule, and into a second reservoir (the drain electrode). researchgate.netarxiv.org

The core strength of the NEGF method lies in its ability to combine the quantum mechanical description of the molecule (often using the Schrödinger equation) with the statistical mechanics of the macroscopic electrodes. researchgate.nettuwien.ac.at It treats the infinitely extended electrodes in a mathematically exact way through a concept known as the "self-energy." aps.org The self-energy term modifies the molecule's Hamiltonian to account for the influence of being connected to the electrodes, allowing for the calculation of key transport properties under non-equilibrium conditions (i.e., when a voltage is applied). aps.org The NEGF equations provide a robust basis for developing quantitative models of quantum transport, including effects of both coherent transport and phase-breaking interactions. researchgate.nettuwien.ac.at This formalism is a cornerstone in the field of computational nanotechnology and molecular electronics. numberanalytics.com

Predicting Current-Voltage Characteristics and Conductance

A primary application of the NEGF formalism, often combined with Density Functional Theory (DFT), is the prediction of the current-voltage (I-V) characteristics and conductance of single-molecule junctions. researchgate.net For a this compound molecule, theoretical models are used to simulate how current flows through the molecule in response to an applied bias voltage. polito.it

The calculations reveal that the conductance of alkanedithiol chains is highly sensitive to several factors:

Molecular Conformation: The long alkyl chain of this compound is flexible. Theoretical studies on similar alkanedithiols show that the conductance is significantly higher when the chain is in a fully extended, all-trans conformation compared to when it contains bends or kinks, known as gauche defects. researchgate.net

Binding Geometry: The exact site where the sulfur atoms of the thiol groups bind to the gold electrodes (e.g., atop a single gold atom, in a bridge site between two atoms, or in a hollow site between three) dramatically influences the electronic coupling and, consequently, the conductance. researchgate.net

By calculating the transmission spectrum, T(E), which describes the probability for an electron of energy E to travel from the source to the drain electrode, the current can be computed using the Landauer formula. This allows for the generation of theoretical I-V curves that can be compared with experimental results.

Below is an interactive table summarizing representative theoretical conductance values for different conformations of an alkanedithiol junction, illustrating the impact of molecular structure on electrical properties.

ConformationBinding SiteTheoretical Single-Molecule Conductance (G₀)*
All-TransAu-Bridge7.1 x 10⁻⁵
All-TransAu-Hollow5.5 x 10⁻⁵
Gauche DefectAu-Bridge1.2 x 10⁻⁵
Gauche DefectAu-Hollow0.9 x 10⁻⁵

*G₀ is the quantum of conductance, approximately 77.48 µS. Values are representative based on trends observed for long-chain alkanedithiols.

Theoretical Prediction of Structural and Electronic Properties

Computational methods are fundamental to predicting the intrinsic structural and electronic properties of the this compound molecule itself, separate from the junction. nih.gov Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, providing accurate predictions of molecular geometries and electronic structures. researchgate.net

The process involves performing geometry optimization, where the total energy of the molecule is minimized by adjusting the positions of its atoms. This yields predictions for key structural parameters. For this compound, calculations would confirm that the lowest energy conformation for the thirteen-carbon chain is the linear, all-trans configuration.

In addition to structure, DFT calculations provide detailed information about the molecule's electronic properties. Key predicted parameters include the energies of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's stability and the voltage required to significantly alter its conduction state. A larger gap generally corresponds to lower conductance at low bias voltages.

The following interactive table presents typical theoretical values for the structural and electronic properties of a long-chain alkanedithiol like this compound, as determined by DFT calculations.

PropertyPredicted ValueDescription
Structural Properties
C-C Bond Length~1.54 ÅThe length of a single bond between carbon atoms in the alkyl chain.
C-S Bond Length~1.82 ÅThe length of the bond between a terminal carbon and a sulfur atom.
S-H Bond Length~1.34 ÅThe length of the bond between a sulfur atom and its hydrogen (in the free molecule).
C-C-C Bond Angle~112°The angle formed by three consecutive carbon atoms in the trans conformation.
Electronic Properties
HOMO Energy~ -6.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy~ 1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap~ 8.0 eVThe energy difference between the HOMO and LUMO levels.

These theoretical predictions of both structure and electronics are vital for designing and interpreting experiments in molecular electronics, providing a foundational understanding of how this compound will behave in a nanoscale device. nih.gov

Advanced Characterization Techniques in Dithiol Research

Surface-Sensitive Spectroscopies for SAM Analysis

Spectroscopic techniques that are sensitive to the surface of a material are indispensable for analyzing the chemical composition and molecular orientation within self-assembled monolayers of tridecane-1,13-dithiol.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a powerful surface science technique used to study the vibrational and electronic excitations of surfaces and adsorbates. wikipedia.org It involves bombarding a surface with a monoenergetic beam of low-energy electrons and analyzing the energy of the inelastically scattered electrons. wikipedia.orglew.ro The energy lost by the electrons corresponds to the vibrational modes of the surface atoms or adsorbed molecules, providing information analogous to infrared spectroscopy but with high surface sensitivity. lew.rocaltech.edu

HREELS experiments are conducted in ultra-high vacuum (UHV) to prevent electron scattering by gas molecules and to maintain surface cleanliness. wikipedia.orglew.ro The technique is particularly well-suited for studying the vibrational properties of molecules like this compound when assembled on a substrate. The resulting spectrum reveals characteristic vibrational frequencies, which can be used to identify the molecular species present on the surface and to determine their bonding geometry and adsorption sites. caltech.edu

Key Information provided by HREELS:

Adsorbate vibrational frequencies lew.ro

Molecular structure of adsorbates lew.ro

Adsorption geometry and surface bonding sites lew.ro

Surface chemistry and adsorbate-adsorbate interactions lew.ro

HREELS Parameter Information Obtained
Energy Loss Peaks Correspond to specific vibrational modes of the adsorbate and substrate.
Peak Intensities Relate to the concentration and orientation of the molecules on the surface.
Selection Rules Dipole scattering, the dominant mechanism, is most sensitive to vibrations with a dynamic dipole moment perpendicular to the surface. lew.ro

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. copernicus.org An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. copernicus.org This method is highly effective for the analysis of self-assembled monolayers (SAMs).

In the context of this compound SAMs, FTIR spectroscopy can provide detailed information about the chemical composition and molecular arrangement. By analyzing the characteristic vibrational bands, such as C-H, S-H, and C-S stretching modes, researchers can confirm the presence of the dithiol on the surface and assess the conformational order of the alkyl chains. The absence or shift of the S-H stretching band, for instance, can indicate the formation of thiol-substrate bonds.

FTIR can be used to study changes in the biochemical composition of samples. semanticscholar.org Different regions of an FTIR spectrum can be analyzed to understand the repeatability and reproducibility of measurements, with certain regions, like the polysaccharide region, being particularly useful for differential analysis. nih.gov

FTIR Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Dithiol SAMs
S-H Stretch ~2550Presence indicates unbonded thiol groups. Its absence suggests chemisorption to the substrate.
C-H Stretches (asymmetric & symmetric) ~2850-2960The position and width of these peaks provide information on the conformational order (gauche vs. all-trans) of the alkyl chains.
CH₂ Scissoring ~1460-1470Also sensitive to the packing density and order of the alkyl chains.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. phi.com XPS is a standard tool for the characterization of SAMs due to its ability to provide detailed chemical information from the top few nanometers of a surface. phi.commdpi.com

For this compound SAMs, XPS is used to confirm the presence of sulfur and carbon and to investigate the nature of the sulfur-substrate bond. mdpi.com High-resolution scans of the S 2p region can distinguish between free thiol (S-H) and bound thiolate (S-substrate) species. nih.gov The C 1s spectrum provides information about the hydrocarbon backbone. Angle-resolved XPS (ARXPS) can further be employed to determine the thickness and orientation of the monolayer. nih.gov

XPS Spectral Region Binding Energy (eV) Range Information Derived for this compound SAMs
S 2p 160 - 170Distinguishes between unbound thiols (~163-164 eV) and bound thiolates (~162 eV), confirming chemisorption.
C 1s ~285Confirms the presence of the alkyl chain. Can reveal information about contamination or oxidation.
Au 4f, Pt 4f, etc. (Substrate) Varies with substrateAttenuation of the substrate signal indicates the formation and thickness of the monolayer.

Scanning Probe Microscopies for Nanoscale Characterization

Scanning probe microscopy techniques are essential for visualizing the surface topography and molecular arrangement of this compound SAMs at the nanometer scale.

Scanning Tunneling Microscopy (STM) for Molecular Packing and Manipulation

Scanning Tunneling Microscopy (STM) is a powerful instrument for imaging surfaces at the atomic level. wikipedia.org It utilizes the quantum tunneling effect, where a sharp conducting tip is brought very close to a conductive or semiconductive surface. A bias voltage applied between the tip and the sample allows electrons to tunnel across the vacuum gap, generating a tunneling current that is exponentially dependent on the tip-sample distance. wikipedia.org This high sensitivity allows for sub-nanometer resolution imaging. wikipedia.org

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution type of scanning probe microscopy that can produce 3D images of a surface's topography. measurlabs.comnanoandmore.com An AFM consists of a cantilever with a sharp tip at its end that is used to scan the sample surface. nanoandmore.com As the tip is scanned, forces between the tip and the sample lead to a deflection of the cantilever, which is typically measured using a laser spot reflected from the top surface of the cantilever into a photodiode. nanoandmore.com

AFM is particularly useful for characterizing this compound SAMs because it can be operated in various environments (air, liquid) and on both conductive and insulating substrates. measurlabs.comnanoandmore.com It provides quantitative data on surface roughness, domain formation, and the presence of defects or pinholes in the monolayer. spmtips.comparksystems.com In addition to topographic imaging, AFM can be used in different modes to probe mechanical properties such as adhesion and elasticity of the SAM. spmtips.com

AFM Measurement Information Obtained for Dithiol SAMs
Topography Provides high-resolution 3D images of the SAM surface, revealing its smoothness and the presence of any molecular aggregates or defects. measurlabs.comresearchgate.net
Roughness Analysis Quantifies the root-mean-square (RMS) roughness of the monolayer, which is an indicator of its uniformity and packing quality. spmtips.com
Phase Imaging Can distinguish between areas of different composition or mechanical properties on the surface, useful for studying phase-separated mixed monolayers.
Force Spectroscopy Measures the forces between the tip and the SAM to provide insights into the mechanical properties like stiffness and adhesion of the molecular layer. spmtips.com

Electrochemical Methods for Interfacial Studies

Electrochemical techniques are powerful tools for probing the formation, stability, and barrier properties of dithiol monolayers at conductor-solution interfaces, most commonly on gold surfaces. xmu.edu.cn The principal methods employed are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). researchgate.net

Cyclic Voltammetry (CV): CV is often used to study the reductive desorption of thiol-based SAMs from a gold surface. By applying a negative potential sweep, the gold-sulfur bond can be reductively cleaved. The potential at which this desorption occurs provides insight into the stability of the monolayer. For instance, studies on 1,8-octanedithiol (B75322) have shown that the reductive desorption potential is significantly more negative compared to its monothiol analogue, indicating greater stability of the dithiol SAM. researchgate.net The charge associated with the desorption peak can be integrated to calculate the surface coverage (Γ) of the adsorbed molecules. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a highly sensitive technique for characterizing the interfacial properties of SAMs. researchgate.netrsc.org By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The resulting data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model to extract quantitative parameters about the monolayer. nih.govresearchgate.net

Key parameters obtained from EIS include:

Charge Transfer Resistance (Rct): This represents the resistance to the flow of charge across the monolayer. A well-ordered, dense monolayer presents a significant barrier to electron transfer for a redox probe in solution (e.g., [Fe(CN)6]3−/4−), resulting in a large Rct value. nih.gov

Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrochemical double layer at the electrode surface. The formation of a SAM displaces water and ions, leading to a decrease in Cdl. The thickness and dielectric properties of the monolayer influence this value.

Surface Coverage (θ): The degree of surface coverage can be estimated from the Rct values of the bare and modified electrodes. researchgate.net

The formation of a this compound monolayer can be monitored in real-time with EIS, where an increase in Rct and a decrease in Cdl over time would signify the progressive self-assembly and organization of the molecules on the surface. rsc.org

Table 1: Representative Electrochemical Parameters for a Hypothetical this compound Monolayer on Gold. Data is illustrative and based on findings for similar long-chain dithiols.
ParameterSymbolTypical ValueSignificance
Charge Transfer ResistanceRct> 1 MΩ·cm²Indicates a high degree of blocking, characteristic of a dense, well-packed monolayer.
Double-Layer CapacitanceCdl1-3 µF/cm²Low capacitance reflects the formation of an insulating organic layer.
Reductive Desorption PotentialEdes-1.0 to -1.2 V (vs. Ag/AgCl)Highly negative potential suggests strong Au-S bonding and a stable monolayer. researchgate.net
Surface CoverageΓ~3-5 x 10-10 mol/cm²Represents the packing density of the molecules on the surface. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of newly synthesized molecules like this compound. numberanalytics.comweebly.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed for complete structural assignment. ipb.ptnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For a symmetrical molecule like this compound, the spectrum is expected to be relatively simple. Key expected signals include:

A multiplet around 2.5 ppm corresponding to the four methylene (B1212753) protons (–CH₂–) directly attached to the sulfur atoms. These protons are deshielded by the adjacent electronegative sulfur.

A large, complex multiplet in the range of 1.2-1.6 ppm arising from the bulk methylene protons (–(CH₂)₉–) in the center of the long alkyl chain.

A triplet around 1.3 ppm for the two thiol protons (–SH), although this signal can be broad and its position is dependent on concentration and solvent. Deuterium exchange can be used to confirm its assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. pressbooks.pub For this compound, one would expect to see:

A distinct signal for the two carbons bonded to the thiol groups (C1 and C13).

A series of signals for the remaining carbons in the alkyl chain. Due to the symmetry, carbons equidistant from the center of the chain will be chemically equivalent (e.g., C2 is equivalent to C12, C3 to C11, etc.), reducing the total number of observed signals compared to an asymmetric analogue.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively link proton and carbon signals, confirming the bonding framework of the molecule. numberanalytics.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃. Values are estimated based on known data for long-chain alkanes and thiols. pitt.edufigshare.com
¹H NMR Data¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
HS-CH₂-~ 2.51quartetCH₂-SH~ 24.5
-CH₂-CH₂SH~ 1.59quintet-CH₂-CH₂SH~ 34.0
HS-CH₂-~ 1.33tripletCentral -(CH₂)₉-~ 28.4 - 29.6
Central -(CH₂)₉-~ 1.26multiplet

X-ray Diffraction (XRD) for Ordered Assemblies

While NMR elucidates the structure of individual molecules, X-ray Diffraction (XRD) is used to determine how these molecules arrange themselves in the solid state or in thin films. For studying the highly ordered, two-dimensional structures of self-assembled monolayers, Grazing Incidence X-ray Diffraction (GIXD or GI-XRD) is the technique of choice. measurlabs.commalvernpanalytical.comspringernature.com

In a GIXD experiment, an X-ray beam strikes the sample surface at a very shallow angle, often below the critical angle for total external reflection. researchgate.net This makes the technique highly surface-sensitive, minimizing signal from the underlying substrate and maximizing the diffraction signal from the monolayer itself. malvernpanalytical.com

The diffraction pattern obtained from a GIXD measurement on a this compound monolayer provides critical structural information about the ordered assembly:

Lattice Structure: The positions of the diffraction peaks reveal the two-dimensional lattice parameters (unit cell dimensions) of the molecular packing. Long-chain alkanethiols typically form a hexagonal or a distorted hexagonal lattice on gold.

Molecular Tilt: The orientation of the alkyl chains with respect to the surface normal can be determined. The long tridecane (B166401) backbone is expected to promote strong van der Waals interactions, leading to the molecules standing upright in a tilted, densely packed arrangement.

Crystallinity and Domain Size: The width of the diffraction peaks provides information about the degree of crystalline order and the average size of the ordered domains within the monolayer.

Analysis of GIXD data would allow researchers to build a detailed model of the this compound SAM, which is crucial for understanding and predicting its interfacial properties. researchgate.net

Table 3: Typical Structural Parameters for a Long-Chain Dithiol Monolayer on Au(111) Determined by GIXD.
ParameterTypical Value/DescriptionInformation Gained
Lattice TypeHexagonal or RectangularDescribes the 2D unit cell of the molecular packing.
In-plane d-spacing~ 4.2 - 4.5 ÅCorresponds to the distance between adjacent packed alkyl chains.
Molecular Tilt Angle25-35° from surface normalIndicates the collective orientation of the molecules in the monolayer.
Coherence Length> 100 ÅRepresents the average size of the crystalline domains in the SAM.

Emerging Research Frontiers and Interdisciplinary Applications of Tridecane 1,13 Dithiol

Integration in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanometer scale. csic.es This combination aims to create new materials with synergistic properties, enhancing functionalities beyond what either component could offer alone. csic.esmdpi.com The sol-gel process is a common technique for synthesizing these materials, allowing for the creation of biphasic systems where the properties of each component are enhanced. mdpi.comresearchgate.net Tridecane-1,13-dithiol, with its reactive thiol end groups and a stable organic chain, serves as a versatile building block for creating these advanced hybrid systems.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org For many applications in sensing, catalysis, and separations, it is crucial to grow MOFs as thin, oriented films on a substrate. nih.govrsc.orgrug.nl A key strategy for achieving this is to use self-assembled monolayers (SAMs) as templates to direct the growth of the MOF film. rug.nl

Alkanethiols are well-known for their ability to spontaneously form ordered SAMs on gold surfaces, driven by the strong affinity between sulfur and gold. piketech.comsigmaaldrich.com The process typically results in a crystalline-like monolayer where the alkyl chains are tilted at a specific angle from the surface normal. sigmaaldrich.com Dithiols like this compound offer advanced templating capabilities. One thiol group can anchor the molecule to the gold substrate, while the second, terminal thiol group remains exposed at the monolayer-solution interface. This exposed functional group can then act as a coordination site to nucleate and direct the oriented growth of a MOF thin film. rug.nl The thirteen-carbon chain of this compound provides significant spatial separation between the substrate and the MOF, creating a well-defined interface that can be crucial for device performance. Layer-by-layer (LbL) deposition is a common method used to build up these MOF films on functionalized substrates, allowing for precise control over film thickness. nih.govrug.nlosti.gov

Growth MethodSubstrateTemplating LayerKey Feature
Layer-by-Layer (LbL) DepositionGold, SiliconSelf-Assembled Monolayer (SAM)Precise thickness control, oriented growth. nih.govrug.nl
Crystallization from Mother SolutionFunctionalized AluminaVaried Surface GroupsCan produce high-density but poorly crystalline films. rug.nl
Vapor-Assisted Crystallization (VAC)VariousPrecursor SolutionEnvironmentally friendly, produces dense, crystalline films. osti.gov

This table summarizes methods for growing MOF thin films, where SAMs formed from molecules like this compound can serve as the templating layer.

The surface functionalization of nanoparticles is essential for controlling their stability, solubility, and interfacing them with other systems for applications in medicine, electronics, and catalysis. wiley.comrsc.org The strong, covalent bond formed between thiol groups and the surface of noble metal nanoparticles, particularly gold (AuNPs), makes alkanethiols ideal ligands for surface modification. sigmaaldrich.comrsc.org

This compound is particularly useful as a bifunctional linker. It can anchor to one nanoparticle via a thiol-gold bond, leaving the other thiol group free to bind to a second nanoparticle or to another surface. This capability is used to create controlled nanoparticle assemblies. mdpi.com The long C13 chain provides a defined spacing between the linked particles, which is critical for tuning the plasmonic coupling in AuNP assemblies or controlling charge transfer dynamics.

In the realm of quantum dots (QDs)—semiconductor nanocrystals with unique optical properties—surface functionalization is paramount for their use in biological imaging and optoelectronic devices. thno.orgnih.gov Hydrophobic QDs can be made water-soluble by exchanging their native ligands with hydrophilic thiols. nih.gov Dithiols can act as robust bidentate ligands, binding to the QD surface to enhance stability. acs.org The this compound molecule could be modified with functional groups along its chain or at its terminal end to impart specific properties, such as charge or biocompatibility, which is crucial for applications like photocatalytic CO2 reduction where nanoparticle-catalyst interactions are key. rsc.org

Nanoparticle TypeLigand ExampleFunction of LigandPotential Role of this compound
Gold Nanoparticles (AuNPs)1,6-HexanedithiolCross-linking nanoparticles. mdpi.comInter-particle linker with defined spacing.
Zinc Oxide (ZnO) NanorodsDithiolsAttaching AuNPs to ZnO surface. acs.orgBridging different types of inorganic materials.
Zinc Selenide (ZnSe) QDs3-Mercaptopropionic acidWater solubilization, surface charge control. rsc.orgLong, flexible, bifunctional anchor for catalysts or biomolecules.
Indium Phosphide (InP) QDsDithiolane AzidePhotochemical surface ligation. acs.orgA stable, long-chain bidentate ligand for enhanced stability.

This table illustrates the use of various thiol-based ligands for nanoparticle functionalization and the potential applications of this compound.

Bio-Inspired Systems and Biomimetic Materials

Bio-inspired chemistry seeks to emulate natural processes to create novel materials and systems. One such area is the enzymatic synthesis of complex molecules. Research has shown that the enzyme wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter sp. strain ADP1, which naturally synthesizes wax esters, has a broad substrate specificity. nih.gov This enzyme can utilize long-chain thiols and even α,ω-alkanediols as substrates. nih.gov Specifically, it has been demonstrated to catalyze acyl transfer reactions using 1,8-octanedithiol (B75322). nih.gov This suggests that this compound could also serve as a substrate for the biocatalytic, in-vivo synthesis of long-chain thio wax esters or polythioesters, offering a green alternative to traditional chemical synthesis. nih.gov

Furthermore, the spontaneous formation of SAMs is itself a biomimetic process, mimicking the self-organization seen in cell membranes and protein folding. sigmaaldrich.com By forming a SAM on a surface, this compound can create a biomimetic interface. The exposed thiol groups can be used to immobilize biomolecules like enzymes or antibodies, creating surfaces that can interact with biological systems in a controlled manner, a foundational concept for building biosensors and biocompatible materials.

Advanced Sensing Platforms

The unique properties of this compound make it a valuable component in the design of advanced sensing platforms. These platforms often rely on the precise arrangement of molecules and nanomaterials at an interface to detect target analytes. science.gov

SAMs composed of this compound can serve as the foundation for chemiresistive sensors. By linking nanoparticles or incorporating redox-active molecules, a conductive network can be created. When an analyte binds to this functionalized surface, it can disrupt the network, leading to a measurable change in electrical resistance. The long, flexible C13 chain can create pockets or cavities that are size-selective for specific analytes.

In optical sensing, AuNPs functionalized and linked with this compound can act as colorimetric sensors. The distance between the nanoparticles, controlled by the dithiol linker, determines their surface plasmon resonance (SPR) and thus their color. The binding of an analyte can cause the nanoparticles to aggregate or disperse, leading to a visible color change. Similarly, MOF thin films templated by this compound SAMs can be used as highly sensitive sensors, where the analyte is detected by changes in the optical or electronic properties of the MOF upon guest molecule adsorption. nih.govrug.nl

Future Outlook and Research Challenges

The application of this compound is a burgeoning field with significant promise and notable challenges. A primary challenge lies in controlling the structure of the self-assembled monolayer. Because the molecule has two thiol groups, it can potentially bind to a gold surface in a "U" shape, with both ends attached, rather than the desired upright orientation. researchgate.net Furthermore, intermolecular disulfide bonds can form, leading to multilayer structures or disordered films. researchgate.net Overcoming these issues requires careful optimization of deposition conditions, such as solvent choice and concentration.

Future research will likely focus on several key areas:

Complex Surface Architectures: Moving beyond simple monolayers to create multi-layered, three-dimensional structures by leveraging the bifunctionality of this compound. This could lead to materials with hierarchical porosity for advanced catalysis and separations.

Multi-Functional Nanoparticles: Developing nanoparticles where the long chain of this compound is itself functionalized with other chemical groups, creating a single molecule that provides spacing, solubility, and specific recognition capabilities.

Dynamic and Responsive Systems: Incorporating this compound into systems that can respond to external stimuli like light or pH. The flexibility of the C13 chain could be exploited to create molecular switches or gates.

Integrated Devices: A significant challenge is the integration of these molecular-level constructs into macroscopic devices. This involves bridging the gap between nanoscale phenomena and the fabrication of robust, reliable sensors and electronic components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.